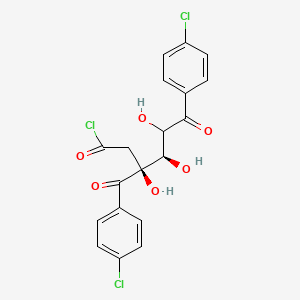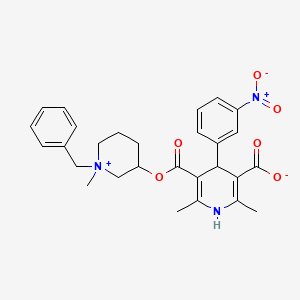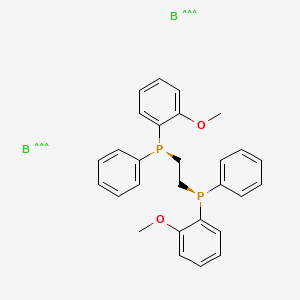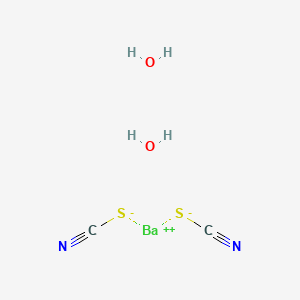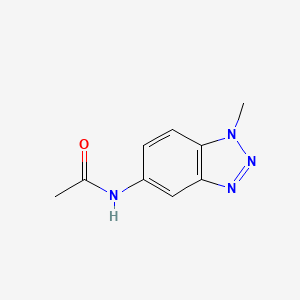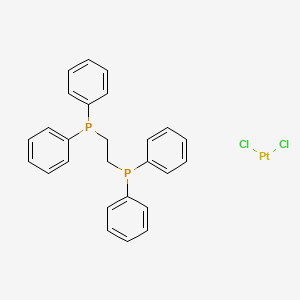
PtCl2(dppe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), commonly referred to as PtCl2(dppe), is a coordination complex of platinum. This compound is characterized by the presence of two chloride ligands and a bidentate ligand, 1,2-bis(diphenylphosphino)ethane, which coordinates to the platinum center. PtCl2(dppe) is widely studied for its applications in catalysis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
PtCl2(dppe) can be synthesized through the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent. The reaction typically involves dissolving platinum(II) chloride in a solvent such as dichloromethane or ethanol, followed by the addition of 1,2-bis(diphenylphosphino)ethane. The mixture is then stirred under reflux conditions to facilitate the formation of the complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for PtCl2(dppe) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
PtCl2(dppe) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidative Addition: PtCl2(dppe) can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: This compound can also undergo reductive elimination, where ligands are removed from the platinum center, reducing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and thiolates.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under elevated temperatures and in the presence of a base.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield new platinum-phosphine complexes, while oxidative addition with alkyl halides produces platinum-alkyl complexes .
科学的研究の応用
PtCl2(dppe) has a wide range of applications in scientific research:
Material Science: PtCl2(dppe) is studied for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: PtCl2(dppe) is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which PtCl2(dppe) exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various ligands, facilitating different types of chemical reactions. The bidentate ligand, 1,2-bis(diphenylphosphino)ethane, stabilizes the platinum center and influences its reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and coordination with biological molecules in medicinal applications .
類似化合物との比較
Similar Compounds
Dichlorobis(triphenylphosphine)platinum(II) (PtCl2(PPh3)2): Similar to PtCl2(dppe) but with triphenylphosphine ligands.
Dichlorobis(1,2-bis(diphenylphosphino)ethane)nickel(II) (NiCl2(dppe)): A nickel analog with similar coordination properties.
Uniqueness
PtCl2(dppe) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
特性
分子式 |
C26H24Cl2P2Pt |
|---|---|
分子量 |
664.4 g/mol |
IUPAC名 |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChIキー |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



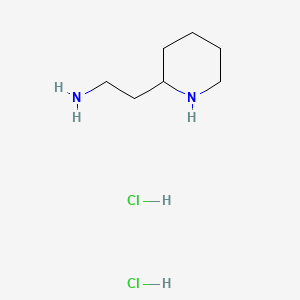

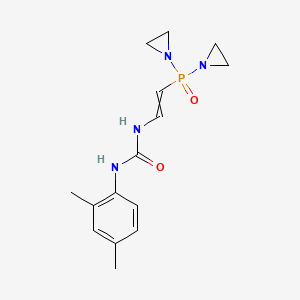
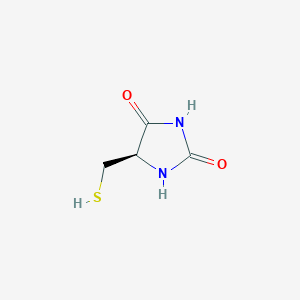
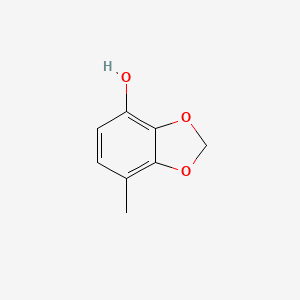
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
